Solanocapsine

Catalog No.
S592369
CAS No.
639-86-1
M.F
C27H46N2O2
M. Wt
430.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solanocapsine

CAS Number

639-86-1

Product Name

Solanocapsine

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosan-22-ol

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1

InChI Key

ZPTJKUUQUDRHTL-QAQRTNARSA-N

SMILES

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O

Canonical SMILES

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H]([C@H]([C@H]3[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)NC1)O

The exact mass of the compound Solanocapsine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solanocapsine (CAS 639-86-1) is a specialized steroidal alkaloid characterized by a unique 16,23-epoxy-16,28-seco-5alpha-solanidan framework featuring a primary 3-amino group and a hemiketal function [1]. Primarily isolated from Solanum pseudocapsicum, it serves as a high-value precursor in medicinal chemistry and pharmacognosy. Decomposing at 222 °C, solanocapsine offers distinct synthetic advantages over standard spirosolanes due to its reactive amine groups [2]. Its primary procurement value lies in its role as a versatile, easily functionalized scaffold for synthesizing highly potent acetylcholinesterase (AChE) inhibitors and targeted cytotoxic agents, streamlining downstream drug discovery workflows.

Substituting solanocapsine with more common steroidal alkaloids, such as solasodine or solanidine, fundamentally disrupts downstream synthetic workflows[1]. Solasodine features a spiroaminoketal system and lacks the highly reactive primary 3-amino group present on the A-ring of solanocapsine [2]. This structural deficit means that generic substitutes cannot undergo direct, single-step N-alkylation or acylation to form hybrid molecules without complex preliminary functionalization. Furthermore, solanocapsine’s primary amine allows it to readily form a moderately water-soluble hydrochloride salt, simplifying aqueous formulation for biological assays—an advantage lost when substituting with highly lipophilic standard spirosolanes[1].

Precursor Suitability for High-Potency AChE Inhibitor Synthesis

Solanocapsine serves as a highly effective precursor for neurodegenerative disease therapeutics. While the parent compound exhibits an intrinsic AChE IC50 of 3.22 µM, its 3-amino group allows for direct derivatization into hybrid molecules (e.g., quinoline hybrids). These synthesized derivatives achieve an IC50 of 90 nM against AChE, demonstrating a massive increase in potency compared to standard controls like tacrine [1].

Evidence DimensionAChE Inhibition Potency (IC50)
Target Compound DataSolanocapsine derivative: 90 nM
Comparator Or BaselineParent Solanocapsine: 3.22 µM
Quantified DifferenceDerivatization yields a ~35-fold increase in AChE inhibition potency.
ConditionsIn vitro Acetylcholinesterase (AChE) inhibition assay

The accessible 3-amino group allows straightforward chemical modification, making solanocapsine an ideal procurement choice for combinatorial library generation in Alzheimer's disease research.

Enhanced Aqueous Formulation Compatibility via Salt Formation

Unlike standard spirosolane alkaloids such as solasodine, which suffer from poor aqueous solubility and require complex glycosylation or harsh solvents for dissolution, solanocapsine features a primary amine that can be directly protonated. This allows the formation of a moderately water-soluble hydrochloride salt, significantly improving its handling and bioavailability profiles for in vivo testing [1].

Evidence DimensionAqueous Solubility Profile
Target Compound DataSolanocapsine: Forms moderately water-soluble hydrochloride salt
Comparator Or BaselineSolasodine: Poor aqueous solubility, requires glycosylation
Quantified DifferenceDirect HCl protonation enables aqueous formulation without complex excipients.
ConditionsStandard pharmaceutical formulation conditions

Simplifies formulation workflows and eliminates the need for complex solubilizing excipients during downstream biological assays.

Baseline Cytotoxicity for Oncology Lead Generation

Solanocapsine serves as a viable starting material for synthesizing targeted anti-tumor agents. Specific methylation of the parent compound yields O-methylsolanocapsine, which demonstrates strong in vitro cytotoxicity against HeLa cervical cancer cell lines, achieving an IC50 of 34.65 µg/mL via SRB assay and 39.90 µg/mL via MTT assay[1].

Evidence DimensionCytotoxicity (IC50) against HeLa cells
Target Compound DataO-methylsolanocapsine: 34.65 µg/mL (SRB assay)
Comparator Or BaselineUntreated control baseline
Quantified DifferenceDemonstrates specific, quantifiable dose-dependent cell viability reduction.
Conditions72-hour in vitro assay on HeLa cell lines

Validates solanocapsine as a proven starting scaffold for developing targeted anti-tumor derivatives, justifying its procurement for oncology research pipelines.

Synthesis of Neurodegenerative Disease Therapeutics

Due to its reactive 3-amino group, solanocapsine is the optimal procurement choice for synthesizing highly potent, dual-binding acetylcholinesterase (AChE) inhibitors (e.g., quinoline hybrids) used in Alzheimer's disease drug discovery [1].

Oncology Lead Compound Generation

Solanocapsine serves as a foundational scaffold for developing cytotoxic derivatives, such as O-methylsolanocapsine, which are utilized in targeted in vitro screening against human cervical cancer (HeLa) cell lines [2].

Aqueous-Compatible Pharmacological Screening

The ability of solanocapsine to form a moderately water-soluble hydrochloride salt makes it highly suitable for high-throughput biological screening and in vivo testing where the use of harsh organic solvents must be minimized[3].

XLogP3

5

UNII

WWQ51S32N8

Other CAS

639-86-1

Wikipedia

Solanocapsine

Dates

Last modified: 02-18-2024

Explore Compound Types